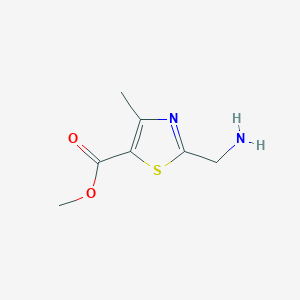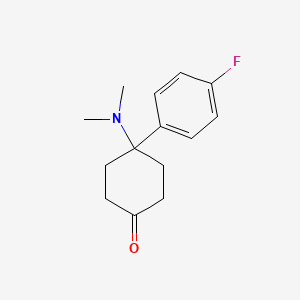
Cyclohexanone, 4-(4-fluorophenyl)-4-(dimethylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Its chemical formula is C17H20FNO .
- The compound features a cyclohexanone ring substituted with a fluorophenyl group and a dimethylamino group.
- It has applications in various fields due to its unique structure and properties.
4-(4-fluorophenyl)-4-(dimethylamino)cyclohexanone: , is a synthetic organic compound.
Vorbereitungsmethoden
- Synthetic Routes :
- One common synthetic route involves the Vilsmeier–Haack reaction , where cyclohexanone reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .
- Another method is the Friedel–Crafts acylation , using 4-fluorobenzoyl chloride as the acylating agent.
- Industrial Production :
- Industrial-scale production typically employs the Vilsmeier–Haack reaction due to its efficiency and scalability.
Analyse Chemischer Reaktionen
- Reactions :
- Oxidation : 4’-DMFPC can undergo oxidation using reagents like chromium(VI) oxide (CrO3) to form the corresponding carboxylic acid.
- Reduction : Reduction with sodium borohydride (NaBH4) yields the corresponding alcohol.
- Substitution : The fluorophenyl group can be substituted using various nucleophiles.
- Common Reagents and Conditions :
- Oxidation: CrO3, acetic anhydride, and acetic acid.
- Reduction: NaBH4 in methanol or ethanol.
- Substitution: Alkoxides, amines, or thiols.
- Major Products :
- Oxidation: 4’-DMFPC carboxylic acid.
- Reduction: 4’-DMFPC alcohol.
Wissenschaftliche Forschungsanwendungen
- Chemistry : Used as a building block in the synthesis of other compounds.
- Biology : Investigated for potential biological activity (e.g., as a ligand for receptors).
- Medicine : Research on its pharmacological properties and potential therapeutic applications.
- Industry : Used in the production of specialty chemicals.
Wirkmechanismus
- Targets and Pathways :
- The exact mechanism remains an active area of research.
- Potential targets include receptors, enzymes, or ion channels.
- Pathways may involve signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
- Similar Compounds :
- Ketamine : Shares the cyclohexanone core but lacks the fluorophenyl and dimethylamino groups.
- Phencyclidine (PCP) : Also a cyclohexanone derivative, but with a different substitution pattern.
- Methoxetamine (MXE) : Similar to PCP but with an additional methoxy group.
- Uniqueness : 4’-DMFPC’s combination of fluorine and dimethylamino groups sets it apart from these related compounds.
Eigenschaften
Molekularformel |
C14H18FNO |
|---|---|
Molekulargewicht |
235.30 g/mol |
IUPAC-Name |
4-(dimethylamino)-4-(4-fluorophenyl)cyclohexan-1-one |
InChI |
InChI=1S/C14H18FNO/c1-16(2)14(9-7-13(17)8-10-14)11-3-5-12(15)6-4-11/h3-6H,7-10H2,1-2H3 |
InChI-Schlüssel |
ULUPKLLIXIIQRH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1(CCC(=O)CC1)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


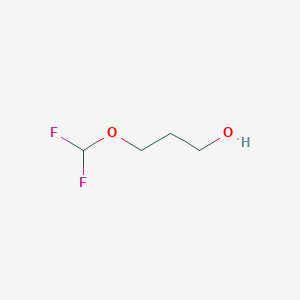
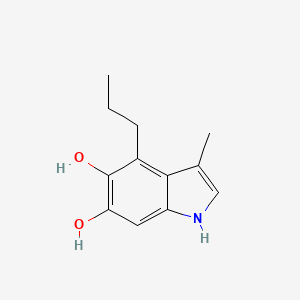
![(3R)-6-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13028182.png)

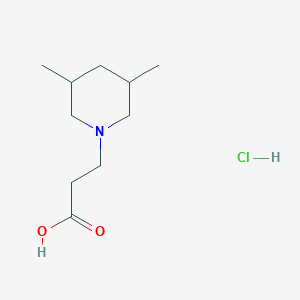
![Tert-butyl 1,7-diazaspiro[4.6]undecane-1-carboxylate](/img/structure/B13028209.png)
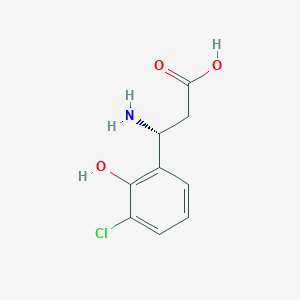
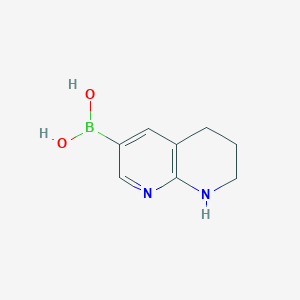
![5-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B13028222.png)
![3-Hydroxy-5-iodobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13028225.png)
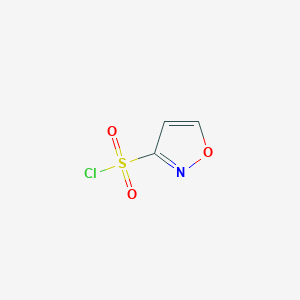
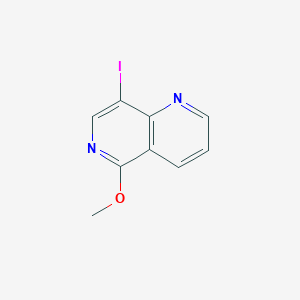
![(1R)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13028244.png)
